[1,3]Thiazolo[4,5-H]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53994-26-6 |
|---|---|
Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-5H |
InChI Key |
LEPPLZJSQSLEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=NC=C31)SC=N2 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Thiazolo 4,5 H Quinazoline and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for the synthesis of the nih.govnih.govthiazolo[4,5-h]quinazoline core often involve multi-step sequences and cyclization reactions, which have been foundational in the development of synthetic pathways to this class of compounds.
Multi-step Synthetic Strategies to Thiazoloquinazolines
A common multi-step approach involves the initial construction of a substituted quinazoline (B50416) ring, followed by the annulation of the thiazole (B1198619) ring. For example, the synthesis of certain thiazole-fused quinazolinones begins with the preparation of amino-3-benzylquinazolin-4(3H)-ones, which then serve as precursors for the subsequent thiazole ring formation. mdpi.com
Cyclization Reactions innih.govnih.govThiazolo[4,5-H]quinazoline Core Formation
Cyclization reactions are a cornerstone in the formation of the nih.govnih.govthiazolo[4,5-h]quinazoline core and its isomers. These reactions can be either intramolecular or intermolecular and are often the key step in assembling the final tricyclic structure.
One notable method is the copper-mediated cyclization. For instance, a copper(I)-mediated cyclization of an ortho-brominated N-arylimino-1,2,3-dithiazole intermediate has been used to form the thiazole ring in the synthesis of thiazolo[5,4-f]quinazolines. nih.gov In another example, a Cu-mediated cyclization in hot pyridine was employed to yield a thiazolo[5,4-h]quinazoline-2-carbonitrile derivative. nih.gov
Intramolecular cyclization is another critical strategy. The formation of 2-substituted thiazolo[4,5-b]pyridin-5(4H)-ones can occur through the in situ intramolecular cyclization of a 3-(4-aminothiazol-5-yl)acrylate intermediate upon heating. dmed.org.ua Furthermore, the synthesis of thiazole-fused quinazolinones can be achieved via intramolecular C-S bond formation from N-aryl cyanothioformamide intermediates. nih.gov Palladium-catalyzed intramolecular C-S bond formation has also been utilized for the regioselective cyclization of N-aryl cyanothioformanilide intermediates to create polyfunctionalized benzothiazoles, which can be precursors to thiazoloquinazolines. nih.gov
Modern and Efficient Synthetic Approaches
To overcome the limitations of classical methods, modern synthetic approaches have been developed, focusing on efficiency, atom economy, and reduced reaction times. These include one-pot reactions, the use of advanced catalytic systems, and microwave-assisted synthesis.
One-Pot and Multicomponent Reaction Protocols
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like thiazoloquinazolines from simple starting materials in a single step. These methods are highly valued for their ability to reduce waste, save time, and simplify purification processes. jsynthchem.com
A variety of thiazoloquinazoline derivatives have been synthesized using one-pot procedures. For example, a one-pot synthesis of thiazolo[4,5-c]quinoline derivatives has been developed starting from aminoquinolin-4-ol. researchgate.net Another approach involves a one-pot Michael addition and cyclo-elimination cascade to yield thiazolo[4,5-b]pyridines. dmed.org.ua The synthesis of a novel class of 2-arylidene-2H-thiazolo[3,2-a]quinazoline-1,5-diones has been achieved through a convenient one-pot reaction. nih.govnih.gov
Multicomponent reactions are particularly efficient. A three-component reaction of 5-aryl-1,3,4-thiadiazolo-2-amine, a dimedone moiety, and a substituted aromatic aldehyde has been used to synthesize thiadiazolo[2,3-b]quinozolin-6(7H)-ones in a one-pot manner. jsynthchem.com Similarly, a multicomponent reaction between 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, and an aldehyde affords substituted thiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua
| Reaction Type | Starting Materials | Product | Reference |
| One-pot | Aminoquinolin-4-ol | Thiazolo[4,5-c]quinoline derivatives | researchgate.net |
| One-pot | 3-benzyl-4-thiazolidine-2-thione, aromatic aldehydes, malononitrile or ethyl cyanoacetate | Thiazolo[4,5-b]pyridines | dmed.org.ua |
| One-pot | Methyl-2-(2-thiocyanatoacetamido)benzoate, arylidene malononitriles | 2-Arylidene-2H-thiazolo[3,2-a]quinazoline-1,5-diones | nih.govnih.gov |
| Multicomponent | 5-Aryl-1,3,4-thiadiazolo-2-amine, dimedone, aromatic aldehyde | Thiadiazolo[2,3-b]quinozolin-6(7H)-ones | jsynthchem.com |
| Multicomponent | 2-(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, aldehyde | 7-Substituted 5-amino-2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4,7-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles | dmed.org.ua |
Organocatalytic and Metal-Catalyzed Syntheses (e.g., DABCO, PdCl2/CuI)
The use of catalysts, both organic and metal-based, has significantly advanced the synthesis of thiazoloquinazolines by providing milder reaction conditions and improved selectivity.
Organocatalysis: 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed as a mild and efficient organocatalyst in the synthesis of quinazoline and thiazoloquinazoline derivatives. nih.govnih.gov For example, the synthesis of 2-arylidene-2H-thiazolo[3,2-a]quinazoline-1,5-diones was achieved through a DABCO-catalyzed Michael type addition reaction. nih.gov DABCO has also been used as a basic organocatalyst in the oxidative cyclization to access quinazolinones. frontiersin.org
Metal Catalysis: Transition metal catalysis is a powerful tool for constructing the thiazoloquinazoline framework. Palladium and copper catalysts are frequently used. For instance, the regioselective cyclization of N-aryl cyanothioformamides to form thiazole-fused quinazolines has been achieved through a process catalyzed by PdCl2 and assisted by CuI. mdpi.com The synthesis of functionalized quinazolines has also been accomplished via a CuI-catalyzed tandem reaction. nih.gov Suzuki cross-coupling reactions, catalyzed by palladium complexes like [1,10-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), have been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.comresearchgate.net
| Catalyst System | Reaction Type | Product | Reference |
| DABCO | Michael addition | 2-Arylidene-2H-thiazolo[3,2-a]quinazoline-1,5-diones | nih.gov |
| DABCO | Oxidative cyclization | Quinazolinones | frontiersin.org |
| PdCl2/CuI | Intramolecular C-S bond formation | Thiazole-fused quinazolines | mdpi.com |
| CuI | Tandem reaction | Functionalized quinazolines | nih.gov |
| Pd(dppf)Cl2 | Suzuki cross-coupling | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.comresearchgate.net |
Microwave-Assisted Synthetic Transformations
Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of thiazoloquinazolines and their precursors.
The synthesis of a library of novel thiazolo[5,4-f]quinazolines was achieved mainly under microwave irradiation. nih.gov For example, the cyclization of a formimidamide to form thiazolo[5,4-f]quinazoline-2-carbonitriles was accomplished via a thermal Dimroth rearrangement under microwave irradiation. nih.gov In another instance, a copper-mediated cyclization to produce a key benzothiazole intermediate was performed in a microwave reactor. nih.gov The synthesis of 8H-thiazolo[5,4-f]quinazolin-9-ones and 7H-thiazolo[4,5-h]quinazolin-6-ones has also benefited from microwave-assisted Niementowski condensation. frontiersin.org Furthermore, microwave heating has been used for the transformation of a nitrile function on the thiazole ring of a thiazole-fused quinazolinone into a methylcarbimidate. mdpi.com The synthesis of various triazoloquinazolinones and benzimidazoquinazolinones has also been achieved in nearly quantitative yields within minutes using microwave irradiation. nih.gov
| Starting Material | Product | Reaction Conditions | Reference |
| (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide | Thiazolo[5,4-f]quinazoline-2-carbonitriles | Aniline (B41778), Acetic acid, 118 °C (microwave) | nih.gov |
| 6-amino-2-bromo-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene-amino)benzonitrile | 6-aminobenzo[d]thiazole-2,7-dicarbonitrile | CuI, Pyridine, 130 °C (microwave) | nih.gov |
| 3H-nitroquinazolin-4-ones precursors | 8H-thiazolo[5,4-f]quinazolin-9-one and 7H-thiazolo[4,5-h]quinazolin-6-one | Niementowski condensation, 60 W, 150°C (microwave) | frontiersin.org |
| Thiazole-fused quinazolinone with nitrile group | Thiazole-fused quinazolinone with methylcarbimidate group | NaOMe, MeOH, 50 °C (microwave) | mdpi.com |
| Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole), dimedone | Triazoloquinazolinones and benzimidazoquinazolinones | DMF (microwave) | nih.gov |
Precursor Chemistry and Key Intermediates innih.govmdpi.comThiazolo[4,5-H]quinazoline Synthesis
Anthranilic acid and its derivatives are fundamental building blocks in the synthesis of the quinazoline portion of the target scaffold. nih.govscispace.comsent2promo.com These precursors provide the necessary benzene (B151609) ring and the amino group required for the formation of the pyrimidine (B1678525) ring. A common approach involves the reaction of a substituted anthranilic acid with a suitable reagent to introduce the remaining atoms of the quinazoline ring. For instance, heating anthranilic acid with formamide is a known method for the synthesis of quinazolin-4-ones. generis-publishing.comijarsct.co.in
In the context of preparing precursors for thiazoloquinazolines, substituted anthranilic acids can be subjected to a series of reactions to introduce functional groups that will later participate in the thiazole ring formation. For example, a multi-step synthesis can be initiated from an anthranilic acid derivative to construct a substituted quinazolinone bearing an amino group, which is a crucial intermediate for the subsequent thiazole annulation. nih.gov
A representative synthetic sequence starting from anthranilic acid is outlined below:
| Step | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 1 | Substituted Anthranilic Acid | Chloro-acyl chloride | DMF, rt, 3h | N-acyl-anthranilic acid | ~79% |
| 2 | N-acyl-anthranilic acid | Acetic anhydride | Reflux | Benzoxazinone intermediate | - |
| 3 | Benzoxazinone intermediate | Amine | DMF or ethanol | Substituted quinazolinone | - |
This table illustrates a general pathway for the synthesis of quinazolinone intermediates from anthranilic acid derivatives.
2-Aminobenzonitriles serve as versatile precursors for the quinazoline ring system. Their nitrile group offers a reactive handle for cyclization reactions. For instance, a tandem synthesis approach can directly transform 2-aminobenzonitriles into quinazolinones. mdpi.com In the synthesis of thiazoloquinazolines, a 2-aminobenzonitrile derivative can be strategically chosen to build the quinazoline core with appropriate functionalization for the subsequent thiazole ring formation. A key intermediate, a polyfunctionalized benzothiazole, can be synthesized from a 2-aminobenzonitrile precursor through a series of steps including N-protection, reduction, bromination, reaction with Appel salt, and copper-mediated cyclization. mdpi.com
Isatoic anhydride is another valuable starting material for quinazolinone synthesis. nih.govresearchgate.netosi.lvjsynthchem.com It readily reacts with amines in a one-pot, three-component coupling with aldehydes to yield 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This methodology can be adapted to prepare amino-substituted quinazolines that are essential for the subsequent fusion of the thiazole ring.
The following table summarizes the use of these precursors in generating key quinazoline intermediates:
| Precursor | Reagents | Key Intermediate |
| 2-Aminobenzonitrile | 1. N-protection 2. Reduction 3. Bromination 4. Appel Salt 5. CuI | Amino-substituted benzothiazole dicarbonitrile |
| Isatoic Anhydride | Amine, Aldehyde | 2,3-Dihydroquinazolin-4(1H)-one |
This table highlights the versatility of 2-aminobenzonitriles and isatoic anhydride in the synthesis of crucial intermediates for thiazoloquinazolines.
The use of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel salt, is a powerful strategy for the construction of the thiazole ring onto an existing aromatic amine. nih.govmdpi.com In the synthesis of thiazolo[4,5-h]quinazoline derivatives, an amino-substituted quinazolinone is reacted with Appel salt to form an intermediate N-arylimino-1,2,3-dithiazole. mdpi.comnih.gov This intermediate can then undergo further transformations, such as copper-mediated cyclization, to yield the desired thiazoloquinazoline. mdpi.comnih.gov
For example, an 8-amino-3-benzylquinazolin-4(3H)-one can be condensed with Appel salt, followed by treatment with a base, to form a cyanothioformamide intermediate. Intramolecular C-S bond formation then leads to the thiazolo[4,5-g]quinazolinone. A similar strategy can be envisioned for the 'h' isomer. nih.gov
The Dimroth rearrangement is another significant reaction in the synthesis of certain thiazoloquinazoline isomers. nih.govmdpi.com This rearrangement involves the isomerization of a heterocyclic system where endocyclic and exocyclic nitrogen atoms exchange places. In the synthesis of thiazolo[5,4-f]quinazolines, a thermal Dimroth rearrangement of an (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide intermediate is a key step to form the final tricyclic structure. nih.govmdpi.com While not explicitly detailed for the nih.govmdpi.comthiazolo[4,5-h]quinazoline isomer in the provided context, the principles of the Dimroth rearrangement could potentially be applied in synthetic routes targeting this scaffold, depending on the nature of the intermediates. nih.gov
A general reaction scheme involving Appel salt is presented below:
| Reactant | Reagent 1 | Reagent 2 | Product |
| Amino-substituted quinazolinone | Appel Salt | Pyridine | Imino-1,2,3-dithiazole intermediate |
| Imino-1,2,3-dithiazole intermediate | DBU | N-aryl cyanothioformamide | |
| N-aryl cyanothioformamide | PdCl2, CuI | Thiazoloquinazolinone |
This table outlines a typical sequence for the construction of a thiazole ring onto a quinazolinone precursor using Appel salt chemistry.
Regioselectivity and Stereoselectivity innih.govmdpi.comThiazolo[4,5-H]quinazoline Synthesis
The synthesis of the specific nih.govmdpi.comthiazolo[4,5-h]quinazoline isomer requires precise control over regioselectivity. The annulation of the thiazole ring onto the quinazoline core can potentially lead to different isomers, and directing the reaction to the desired 'h' fusion is a critical challenge.
The regioselectivity of the cyclization is often dictated by the substitution pattern of the quinazoline precursor. For instance, in the synthesis of thiazolo[5,4-h]quinazoline-2-carbonitrile, a bromination step on the precursor 8-amino-3-benzylquinazolin-4(3H)-one is crucial to direct the subsequent copper-mediated cyclization to the correct position. mdpi.comnih.gov The synthesis of inverted thiazolo[4,5-h] and [5,4-h]quinazolin-8-one derivatives has been explored, highlighting the importance of precursor design in achieving the desired regiochemical outcome. mdpi.comnih.gov
Stereoselectivity becomes a consideration when chiral centers are present in the molecule. For the parent nih.govmdpi.comthiazolo[4,5-h]quinazoline, which is an aromatic system, stereoselectivity is not a primary concern. However, for derivatives with substituents that introduce chirality, or for partially saturated analogs, controlling the stereochemistry would be a crucial aspect of the synthesis. At present, specific studies on the stereoselective synthesis of nih.govmdpi.comthiazolo[4,5-h]quinazoline derivatives are not extensively documented in the provided search context.
Structure Activity Relationship Sar and Mechanistic Insights Of 1 2 Thiazolo 4,5 H Quinazoline Analogues
Influence of Substituent Patterns on Biological Activities
Impact of Aromatic and Aliphatic Substituents
The introduction of various aromatic and aliphatic groups at different positions of the thiazoloquinazoline scaffold has been a key strategy in optimizing biological activity. For instance, in the context of kinase inhibition, the substitution at position 8 of the pyrimidine (B1678525) ring with alkyl and aryl groups has been explored. nih.gov Studies have shown that small aliphatic chains at this position can enhance the inhibitory activity against certain kinases. nih.gov
In a series of thiazolo[5,4-f]quinazolin-9(8H)-ones, substitution at the N8 position with aliphatic chains or aromatic moieties was investigated. nih.gov This modulation, combined with substitutions at the 2-position of the thiazole (B1198619) ring, aimed to improve kinase inhibitory potency. nih.gov Specifically, the choice of small aliphatic groups for the R1 substituent was inspired by previous findings that such groups can enhance kinase inhibition. nih.gov
Furthermore, the nature of the substituent at the 4-position of the pyrimidine ring, which corresponds to position 9 in the tricyclic system, is critical. The presence of an aromatic amine at this position is a common feature in many potent kinase inhibitors. nih.gov The exploration of various N-arylbenzothieno[3,2-d]pyrimidin-4-amines and their analogues highlights the importance of the aromatic substituent at this position for kinase inhibitory potency. nih.gov
| Compound Series | Substituent Position | Substituent Type | Observed Effect on Kinase Inhibition | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-f]quinazolin-9(8H)-ones | N8 | Alkyl and Aryl groups | Modulation of inhibitory potency. | nih.gov |
| Thiazolo[5,4-f]quinazolines | Position 2 (thiazole ring) | Small aliphatic chains | Can enhance inhibitory activity. | nih.gov |
| Thiazolo[5,4-f]quinazolines | Position 4 (pyrimidine ring) | Aromatic amine | Common feature in potent kinase inhibitors. | nih.gov |
| N-arylbenzothieno[3,2-d]pyrimidin-4-amines | Position 4 | Aromatic amine | Important for kinase inhibitory potency. | nih.gov |
Role of Functional Group Modifications (e.g., cyano, amidines, amides, imidates)
Functional group modifications, particularly at the 2-position of the thiazole ring, have proven to be a fruitful strategy for fine-tuning the biological activity of thiazoloquinazolines. The introduction of groups like cyano, amidines, amides, and imidates can significantly alter the electronic and steric properties of the molecule, leading to improved interactions with biological targets.
The cyano group at the 2-position serves as a versatile synthetic handle, allowing for its conversion into other functional groups. nih.govmdpi.com For example, the transformation of the 2-carbonitrile function into carboxamidines, amides, or imidates has been successfully achieved. mdpi.comsciforum.net
A study on thiazolo[5,4-f]quinazolines demonstrated that the conversion of a 2-cyano group to a methylcarbimidate led to potent derivatives. mdpi.com Specifically, methyl 7-benzyl-thiazolo[4,5-g]quinazoline-2-carbimidate and its thiazolo[5,4-g]quinazoline (B576279) analogue were isolated in good yields and showed promising activity. mdpi.com
Conformational Analysis and its Correlation with Bioactivity
Studies on thiazolo[5,4-f]quinazolines have revealed that the angular, V-shaped geometry of these molecules is crucial for their kinase inhibitory activity. mdpi.comnih.gov In contrast, newly synthesized linear thiazoloquinazolines were found to be inactive as kinase inhibitors, highlighting the importance of the angular conformation for this specific biological activity. mdpi.comnih.gov
The angular thiazolo[5,4-f]quinazolin-9-one derivative, for instance, exhibits submicromolar IC50 values for DYRK1A kinase. mdpi.com Similarly, the angular thiazolo[5,4-f]quinazoline known as EHT 1610 shows excellent affinity for the DYRK family of kinases, with IC50 values in the nanomolar range. mdpi.comnih.gov The distinct biological profiles of the angular versus linear isomers underscore the profound impact of molecular conformation on bioactivity.
Elucidation of Molecular Interaction Mechanisms with Biological Targets
Understanding how nih.govmdpi.comthiazolo[4,5-h]quinazoline analogues interact with their biological targets at a molecular level is essential for rational drug design. Docking studies and enzymatic assays have provided valuable insights into the binding modes and inhibition mechanisms of these compounds.
Receptor Binding and Enzyme Inhibition Profiles (e.g., Kinases, DGK-α)
Thiazoloquinazoline derivatives have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and neurodegenerative disorders. nih.govmdpi.com
A library of novel thiazolo[5,4-f]quinazolines was evaluated for their inhibitory activity against a panel of four Ser/Thr kinases: DYRK1A, CDK5, CK1, and GSK3. mdpi.com Several compounds from this library, specifically 7i, 8i, and 9i, demonstrated potent inhibition of DYRK1A with IC50 values in the double-digit nanomolar range. mdpi.com The angular thiazolo[5,4-f]quinazolin-9-one and the compound EHT 1610 have also been identified as potent inhibitors of DYRK1A kinase. mdpi.comnih.gov
In addition to kinases, other enzymes have been explored as potential targets. While the provided search results primarily focus on kinase inhibition, the broad biological activities of quinazoline-based compounds suggest that they may interact with a range of receptors and enzymes.
| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7i | DYRK1A | 40 nM | mdpi.com |
| Compound 8i | DYRK1A | 47 nM | mdpi.com |
| Compound 9i | DYRK1A | 50 nM | mdpi.com |
| Angular thiazolo[5,4-f]quinazolin-9-one | DYRK1A | Submicromolar | mdpi.com |
| EHT 1610 (thiazolo[5,4-f]quinazoline) | DYRK family | Nanomolar range | mdpi.comnih.gov |
Structure-Mechanism Relationships for Kinase Modulation
The mechanism by which thiazoloquinazoline analogues modulate kinase activity is often through competitive binding at the ATP-binding site. Docking studies have provided detailed models of these interactions.
For thiazolo[5,4-f]quinazolin-9-ones, docking studies in the ATP-binding site of GSK-3β suggest that the unencumbered nitrogen at position 6 of the tricyclic core can form a crucial hydrogen bond with the backbone NH-residue of Val135 in the hinge region of the kinase. nih.gov This interaction is a common feature for a majority of published kinase inhibitors. nih.gov
Biological Activities and Pre Clinical Mechanistic Investigations Of 1 2 Thiazolo 4,5 H Quinazoline Derivatives
Antiproliferative and Antitumor Activities
Derivatives of the mdpi.comnih.govthiazolo[4,5-H]quinazoline nucleus have shown considerable promise as anticancer agents. A substantial body of in vitro evidence demonstrates their capacity to suppress the proliferation of cancer cells, and ongoing research is beginning to uncover the molecular pathways behind these cytotoxic effects.
In Vitro Cytotoxicity and Growth Inhibition Studies against Cancer Cell Lines
Numerous studies have documented the cytotoxic and growth-inhibiting properties of mdpi.comnih.govthiazolo[4,5-H]quinazoline derivatives across a spectrum of human cancer cell lines. For example, newly synthesized thiazolo[4,5-h] and [5,4-h]quinazolin-8-one derivatives have been assessed for their cytotoxicity against a panel of seven tumor cell lines, including Huh7-D12 (liver), Caco-2 (colorectal), HCT-116 (colorectal), MCF-7 (breast), MDA-MB-231 (breast), MDA-MB-468 (breast), and PC-3 (prostate). nih.gov Many of these compounds demonstrated an ability to inhibit the growth of these cancer cells. nih.gov
In other research, a series of novel quinazoline-based thiazole (B1198619) derivatives were tested against MCF-7, HepG2 (liver), and A549 (lung) cancer cell lines, with several compounds showing moderate to significant cytotoxic effects. researchgate.net Specifically, compounds designated as 4i and 4j showed notable activity against these cell lines. researchgate.net Further investigations into mdpi.commdpi.comnih.govtriazolo[4,3-c]quinazoline derivatives revealed significant cytotoxic activities against both HCT-116 and HepG2 cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. plos.orgnih.gov The cytotoxic potential of these compounds was also observed against HeLa (cervical) and B16 (melanoma) tumor cell lines. researchgate.net
Table 1: In Vitro Cytotoxicity of mdpi.comnih.govThiazolo[4,5-H]quinazoline Derivatives against Various Cancer Cell Lines
| Cancer Cell Line | Cell Line Description |
|---|---|
| Hep-G2 | Human Liver Cancer |
| PC3 | Human Prostate Cancer |
| MDA-MB-231 | Human Breast Cancer |
| HeLa | Human Cervical Cancer |
| Huh7-D12 | Human Liver Cancer |
| Caco-2 | Human Colorectal Adenocarcinoma |
| HCT-116 | Human Colorectal Carcinoma |
| MCF-7 | Human Breast Cancer |
Target-Specific Mechanisms (e.g., Kinase Inhibition, Cell Cycle Modulation)
To decipher the basis of their anticancer properties, the molecular mechanisms of mdpi.comnih.govthiazolo[4,5-H]quinazoline derivatives have been a key area of investigation. A primary focus has been their role as kinase inhibitors, which are critical for regulating cell growth and are frequently dysregulated in cancer. mdpi.com
Derivatives of the parent quinazoline (B50416) structure are known to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com Inhibition of EGFR kinase is a well-established strategy in cancer therapy. researchgate.net Molecular docking studies have supported the potential for these compounds to bind to the active site of EGFR kinase. researchgate.net Beyond receptor kinases, some thiazolo[5,4-f]quinazoline derivatives have been identified as potent inhibitors of serine/threonine kinases, including DYRK1A, a kinase implicated in neurodegenerative diseases and cancer. mdpi.comnih.govresearchgate.netnih.gov
In addition to kinase inhibition, these compounds can induce cell cycle arrest. For instance, one study demonstrated that a mdpi.commdpi.comnih.govtriazolo[4,3-c]quinazoline derivative caused HCT-116 cells to arrest in the S and G2/M phases of the cell cycle. plos.orgnih.gov This disruption of the cell cycle can lead to apoptosis, or programmed cell death. The induction of apoptosis was confirmed by a significant increase in the apoptotic cell population compared to control cells. plos.orgnih.gov
Anti-inflammatory Potential and Associated Mechanisms
Beyond oncology, mdpi.comnih.govthiazolo[4,5-H]quinazoline derivatives are being explored for their anti-inflammatory capabilities, a crucial area of research given the role of chronic inflammation in numerous diseases.
Modulation of Inflammatory Mediators and Pathways (e.g., COX-1, COX-2, LOX-15, NO, PGE2, IL-1b, IL-6, TNF-a)
The anti-inflammatory effects of these compounds are linked to their ability to modulate key inflammatory pathways and mediators. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary driver of inflammation. nih.gov Some thiazole and thiazolidinone derivatives have been investigated as dual inhibitors of both COX and lipoxygenase (LOX) enzymes. nih.govnih.gov
Furthermore, certain triazoloquinazoline derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net They also suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netmdpi.com For example, studies on pyrazolo[1,5-a]quinazolines and other flavonoids have demonstrated potent inhibition of these critical inflammatory mediators in activated macrophage cell lines. mdpi.commdpi.com This multi-faceted inhibition of inflammatory pathways highlights the therapeutic potential of this scaffold for treating inflammatory conditions. researchgate.netnih.gov
Antimicrobial and Antifungal Efficacy
With the rise of multidrug-resistant pathogens, there is a pressing need for novel antimicrobial agents. The mdpi.comnih.govthiazolo[4,5-H]quinazoline scaffold has proven to be a valuable template for designing new antibacterial and antifungal compounds.
Activity against Bacterial Strains (e.g., E. coli, P. aeruginosa, S. aureus, MRSA, M. luteum)
Various derivatives of mdpi.comnih.govthiazolo[4,5-H]quinazoline have been synthesized and tested for their effectiveness against a panel of pathogenic bacteria. Research has shown that these compounds can be active against both Gram-positive and Gram-negative bacteria.
Notably, some thiazolylketenyl quinazolinones have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of challenging infections. nih.gov One derivative, in particular, showed an MIC value of 0.5 μg/mL against MRSA, which was eight times more effective than the reference drug norfloxacin. nih.gov Activity has also been documented against other Staphylococcus aureus strains and Escherichia coli. nih.govnih.gov For instance, certain triazolo[4,3-a]quinazoline analogs demonstrated superior activity against S. aureus and E. coli when compared to streptomycin. nih.gov Additionally, some derivatives have shown inhibitory activity against Pseudomonas aeruginosa. nih.gov The antimicrobial effectiveness is often dependent on the specific substitutions on the heterocyclic rings, offering clear pathways for future structural optimization. nih.govnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| mdpi.comnih.govThiazolo[4,5-H]quinazoline |
| Thiazolo[4,5-h]quinazolin-8-one |
| Thiazolo[5,4-h]quinazolin-8-one |
| mdpi.commdpi.comnih.govtriazolo[4,3-c]quinazoline |
| Thiazolo[5,4-f]quinazoline |
| Thiazolylketenyl quinazolinone |
| Triazolo[4,3-a]quinazoline |
| Pyrazolo[1,5-a]quinazoline |
| Prostaglandin E2 |
| Interleukin-1 beta |
| Interleukin-6 |
| Tumor necrosis factor-alpha |
Biofilm Inhibition Mechanisms
The inhibition of microbial biofilm formation represents a significant strategy to combat persistent infections and antibiotic resistance. Derivatives of the quinazolinone scaffold, a core component of the mdpi.comnih.govThiazolo[4,5-H]quinazoline system, have demonstrated notable anti-biofilm capabilities. The primary mechanism often involves the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. nih.govdergipark.org.tr By interfering with QS, these compounds can prevent the establishment of resilient biofilm communities without exerting direct bactericidal pressure, which may slow the development of resistance. mdpi.com
Research into quinazolinone-thiadiazole hybrids has shown their potential to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa. nih.govdergipark.org.trdntb.gov.ua For instance, certain novel 1,3,4-thiadiazole-bearing 4(3H)-quinazolinone compounds were found to inhibit biofilm formation by 26.0% to 30.0%. dergipark.org.trdntb.gov.ua Among these, compound 6-bromo-3-{4-[5-(4-nitrophenylamino)-1,3,4-thiadiazol-2-yl]phenyl}-2-methylquinazolin-4(3H)-one was identified as the most active, achieving 30.0% inhibition. dergipark.org.trdntb.gov.ua Other studies have identified quinazolin-4-one derivatives that significantly inhibit biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations (sub-MICs), with IC₅₀ values as low as 3.55 µM. nih.gov This suggests a targeted anti-virulence approach rather than a growth-inhibiting one. nih.gov Similarly, pyrimidin-4-yl quinazolin-4(3H)-one conjugates have been shown to effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: Biofilm Formation Inhibition by Novel Quinazolinone-Thiadiazole Hybrids This table summarizes the percentage of biofilm formation inhibition by newly synthesized 4(3H)-quinazolinone compounds.
| Compound Number | Biofilm Formation Inhibition (%) |
| 1 | 28.0% |
| 2 | 26.0% |
| 3 | 30.0% |
| 4 | 27.0% |
Antifungal Spectrum of Activity (e.g., Aspergillus niger, Candida albicans, Candida tenuis)
The thiazolo-quinazoline scaffold and its constituent heterocycles have been investigated for their activity against a range of pathogenic fungi. While research on the specific mdpi.comnih.govThiazolo[4,5-H]quinazoline nucleus is emerging, studies on related quinazolinone and thiadiazole derivatives provide significant insights into their antifungal potential.
Derivatives of 1,3,4-thiadiazole (B1197879) have shown potent activity against various fungal species, including Candida species and molds. nih.govnih.gov One particular derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol , proved to be a powerful antifungal agent against different Candida species, including azole-resistant isolates, as well as Aspergillus niger. nih.govnih.gov The minimum inhibitory concentration (MIC₁₀₀) values for this compound ranged from 8 to 96 μg/ml. nih.gov The proposed mechanism of its antifungal action involves the disruption of cell wall biogenesis, leading to an inability of the fungal cells to maintain their characteristic shape, causing them to form giant cells, flocculate, and leak protoplasmic material. nih.gov
Furthermore, a series of quinazolin-4-(3H)-one derivatives demonstrated good in vitro antifungal activity against various plant-pathogenic fungi, indicating the broad applicability of this structural class. researchgate.net Isoxazolidine derivatives have also shown potent antifungal activity against a wide spectrum of fungi, with particularly high activity observed against Trichophyton sp. compared to Aspergillus fumigatus and Candida albicans.
Table 2: Antifungal Activity of a 1,3,4-Thiadiazole Derivative This table presents the Minimum Inhibitory Concentration (MIC₁₀₀) of 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol against selected fungal strains.
| Fungal Species | MIC₁₀₀ (μg/ml) |
| Candida albicans NCPF 3153 | 8 - 96 |
| Aspergillus niger ATCC 16888 | 8 - 96 |
| Azole-Resistant Candida Isolates | 8 - 96 |
Other Investigated Biological Activities (Pre-clinical Focus)
Antiviral and Antitubercular Research
The quinazoline and thiazole moieties are recognized pharmacophores in the development of antimicrobial agents, including those targeting viruses and mycobacteria. Quinazoline derivatives have demonstrated notable antitubercular activity against multiple strains, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov In one study, the compound 4-(S-Butylthio)quinazoline was found to be more active than the first-line drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov
Hybrid molecules incorporating these rings are of significant interest. For example, a new class of fused oxazoloquinoline derivatives, structurally related to thiazoloquinazolines, showed very good antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Several of these compounds emerged as lead agents with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL and were more potent than isoniazid. nih.govresearchgate.net Similarly, various 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv and multidrug-resistant (MDR) strains, showing promise for this class of compounds. mdpi.com
Table 3: Antitubercular Activity of Selected Heterocyclic Derivatives This table shows the Minimum Inhibitory Concentration (MIC) of various quinazoline and related derivatives against Mycobacterium tuberculosis (MTB).
| Compound Class/Name | Target Strain | MIC | Reference |
| 4-(S-Butylthio)quinazoline | Atypical Mycobacteria | More active than Isoniazid | nih.gov |
| Fused Oxazoloquinoline Derivatives (e.g., 6a, 6c, 6g) | M. tuberculosis H37Rv | 1 µg/mL | nih.govresearchgate.net |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-TB | 11 µg/mL | mdpi.com |
Antioxidant Mechanisms and Radical Scavenging Properties
Derivatives containing the thiazolo-quinazoline framework have been investigated for their antioxidant potential, primarily through their ability to scavenge free radicals. The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govresearchgate.net
Table 4: Antioxidant Activity of Selected Quinazoline Derivatives This table highlights the antioxidant potential of various quinazoline-based compounds.
| Compound Series | Assay Method | Key Finding |
| Thiazolo[2,3-b]quinazoline Derivatives | Antioxidant Evaluation | Compound 9(c) showed the highest efficacy. nih.gov |
| Polyphenolic Quinazolin-4(3H)-one Derivatives | DPPH Radical Scavenging | Pyrogallol derivatives displayed high activity compared to Trolox. nih.gov |
| Indolo[1,2-c]quinazoline Derivatives | DPPH Radical Scavenging | IC₅₀ values as low as 16.84 ± 2.60 μg/mL. mdpi.com |
Analgesic and Anticonvulsant Properties
The quinazolin-4(3H)-one ring system is a well-established scaffold in the development of central nervous system (CNS) active agents, including those with analgesic and anticonvulsant properties. mdpi.comwisdomlib.orgnih.gov The discovery of methaqualone, a quinazolinone derivative, as a sedative-hypnotic spurred extensive research into this class for related CNS activities. nih.gov
Several 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant effects, with some showing moderate to significant activity in the Maximal Electroshock (MES) induced seizure model, a standard preclinical test. nih.gov The nature of the substituents at both the 2- and 3-positions of the quinazolinone ring plays a crucial role in determining the potency. For example, compounds with a 2,4-dichlorophenoxy group at position 2 and a 3-(2-chloroethyl)carbonylamino side chain were found to be particularly active. nih.gov
The 1,3,4-thiadiazole ring is also a known pharmacophore for anticonvulsant activity. nih.gov Derivatives incorporating this moiety have shown efficacy in both the MES and pentylenetetrazole (PTZ) seizure models, suggesting multiple mechanisms of action, potentially involving GABAergic pathways and voltage-gated ion channels. nih.gov The combination of the quinazolinone and thiadiazole scaffolds in a single molecule, such as in 3-[5-substituted 1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones, has yielded compounds with both CNS depressant and anticonvulsant activities. nih.gov
Table 5: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives This table presents the percentage protection against seizures for synthesized compounds in the Maximal Electroshock (MES) test.
| Compound | Substitution Pattern | % Protection (MES Test) |
| 7d | 2-(2,4-dichlorophenoxy) at C2; 3-(2-chloroethyl)carbonylamino at C3 | High Activity |
| 7f | 2-(2,4-dichlorophenoxy) at C2; 3-(2-chloroethyl)carbonylamino at C3 | High Activity |
| Diazepam (Standard) | - | Standard Reference |
Advanced Spectroscopic and Computational Characterization Of 1 2 Thiazolo 4,5 H Quinazoline
Spectroscopic Techniques for Structural Elucidation and Conformation
Spectroscopic methods are indispensable tools for confirming the synthesis and elucidating the precise chemical structure of nih.govresearchgate.netthiazolo[4,5-H]quinazoline and its derivatives. Techniques such as NMR, IR, mass spectrometry, and X-ray crystallography provide complementary information to build a complete molecular picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of organic molecules. For the nih.govresearchgate.netthiazolo[4,5-H]quinazoline scaffold, ¹H and ¹³C NMR spectra provide key information about the chemical environment of each atom.
In ¹H NMR spectra of related quinazoline (B50416) derivatives, protons on the quinazoline ring system typically appear in the aromatic region (δ 7.0-9.5 ppm). nih.govresearchgate.net For instance, in a series of quinazoline- nih.govdoaj.orgugm.ac.idtriazolo[3,4-b] nih.govresearchgate.netugm.ac.idthiadiazines, characteristic singlets for the quinazoline protons were observed at δ 9.38 and 9.26 ppm. nih.gov The proton of the thiazole (B1198619) ring is expected to resonate in a region typical for five-membered heterocyclic rings. For example, in novel quinazoline-based thiazole derivatives, the thiazole proton appears as a singlet around δ 7.3-7.4 ppm. nih.govresearchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data for all unique carbon atoms. In quinazoline derivatives, the carbon atoms of the fused rings display signals in the aromatic region (δ 110-165 ppm). nih.govnih.gov The carbonyl carbon in quinazolinone analogs is typically found further downfield, around δ 160-178 ppm. researchgate.net The thiazole ring carbons would also have characteristic shifts. For example, in a series of thiazolo[2,3-b]quinazoline derivatives, the -SCH₃ carbon appears at approximately δ 18.42 ppm, while the C=O carbon is observed around δ 191.35–195.14 ppm. nih.gov 2D-NMR techniques, such as COSY and HSQC, are employed to establish connectivity between protons and carbons, confirming the specific substitution pattern of the nih.govresearchgate.netthiazolo[4,5-H]quinazoline core. rsc.org
Table 1: Representative NMR Data for Related Thiazolo-Quinazoline Derivatives
| Compound Type | Nucleus | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| Quinazoline-based thiazole derivative | ¹H | 5.21 (s, 1H), 7.09 (d, 1H), 7.33 (s, 1H), 7.41 (s, 1H) | nih.govresearchgate.net |
| Quinazoline- nih.govdoaj.orgugm.ac.idtriazolo[3,4-b] nih.govresearchgate.netugm.ac.idthiadiazine | ¹H | 9.38 (s, 1H), 9.26 (s, 1H), 4.03 (s, 2H, S-CH₂), 3.83 (s, 3H, OCH₃) | nih.gov |
| Thiazolo[2,3-b]quinazoline derivative | ¹³C | 18.42 (-SCH₃), 191.35–195.14 (C=O) | nih.gov |
Note: The data presented is for structurally related compounds and serves to illustrate the expected spectral regions for nih.govresearchgate.netThiazolo[4,5-H]quinazoline.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For the nih.govresearchgate.netthiazolo[4,5-H]quinazoline system, characteristic absorption bands would include those for C=N, C=C aromatic stretching, and C-S bonds. In related thiazolo[2,3-b]quinazolines, IR spectra show peaks for the -NH group (3220–3375 cm⁻¹), carbonyl group (1691 cm⁻¹), C=N group (1647 cm⁻¹), and C=S group (1245 cm⁻¹). nih.gov For other quinazoline derivatives, aromatic C-H stretching is observed in the 3100-3000 cm⁻¹ region. researchgate.net
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. For instance, the molecular formula of a quinazoline- nih.govdoaj.orgugm.ac.idtriazolo[3,4-b] nih.govresearchgate.netugm.ac.idthiadiazine derivative was confirmed by the presence of the [M+H]⁺ ion peak at m/z 375.11 in the ESI-mass spectrum, corresponding to the formula C₁₉H₁₄N₆OS. nih.gov
Table 2: Representative IR and MS Data for Related Quinazoline Derivatives
| Compound Type | Technique | Key Data | Reference |
|---|---|---|---|
| Thiazolo[2,3-b]quinazoline | IR | 3220–3375 cm⁻¹ (-NH), 1691 cm⁻¹ (C=O), 1647 cm⁻¹ (C=N) | nih.gov |
| Quinazoline- nih.govdoaj.orgugm.ac.idtriazolo[3,4-b] nih.govresearchgate.netugm.ac.idthiadiazine | HRMS (ESI) | m/z 375.11 [M+H]⁺, for C₁₉H₁₄N₆OS | nih.gov |
| Thiazoloquinazoline derivative | MS | m/z 343 (M+1) | researchgate.net |
Note: The data is from analogous heterocyclic systems and indicates the expected values for nih.govresearchgate.netThiazolo[4,5-H]quinazoline.
X-ray crystallography provides the most definitive evidence for the structure of a molecule by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for the parent nih.govresearchgate.netthiazolo[4,5-H]quinazoline is not available, studies on closely related systems highlight the utility of this method. For example, the crystal structure of a quinazolinone-nitrate complex was determined to be in the monoclinic crystal system with a P2₁/c space group. nih.gov Similarly, a series of new quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[3,4-b] nih.govresearchgate.netugm.ac.idthiadiazole moiety has been unambiguously confirmed via single-crystal X-ray diffraction analysis. nih.govresearchgate.net These analyses are crucial for confirming regiochemistry in complex heterocyclic syntheses.
Table 3: Representative X-ray Crystallographic Data for a Related Fused Quinazoline System
| Parameter | Value | Reference |
|---|---|---|
| Compound | Quinazolinone-Nitrate Complex (4HQZN) | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 11.1188 (10) | nih.gov |
| b (Å) | 6.0968 (6) | nih.gov |
| c (Å) | 13.9118 (13) | nih.gov |
| β (°) | 108.823 (3) | nih.gov |
Note: This data illustrates the type of information obtained from X-ray crystallography for a related quinazoline derivative.
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful tools for predicting and understanding the electronic structure, reactivity, and interaction of molecules with biological targets, providing insights that complement experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.
In a study on thiazolo-[2,3-b]quinazolinone derivatives, DFT calculations were performed using the B3YLP/6–311+G* level of theory. The HOMO-LUMO energy gap for a synthesized derivative was found to be 2.497 eV, which was comparable to the reference drug erlotinib (B232) (2.22 eV), suggesting it could be a reliable therapeutic agent. nih.gov Such calculations also provide insights into the molecular electrostatic potential, which helps in identifying regions of the molecule that are electron-rich or electron-poor, guiding the understanding of intermolecular interactions. researchgate.net
Table 4: Representative DFT Calculation Results for a Related Thiazolo-Quinazolinone System
| Parameter | Thiazolo[2,3-b]quinazolinone Derivative | Erlotinib (Reference) | Reference |
|---|---|---|---|
| HOMO Energy | -6.216 eV | -5.73 eV | nih.gov |
| LUMO Energy | -3.719 eV | -3.51 eV | nih.gov |
Note: This data is from a study on a related isomer and is used to exemplify the application of DFT.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a nih.govresearchgate.netthiazolo[4,5-H]quinazoline derivative, might interact with a biological target like a protein kinase.
EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy, and many quinazoline-based compounds have been developed as EGFR inhibitors. doaj.orgugm.ac.id Molecular docking studies of novel quinazoline-based thiazole derivatives have shown that these compounds can fit into the EGFR kinase active site. nih.govresearchgate.net Potent compounds often form key hydrogen bonds with residues like Met769 and may exhibit pi-alkyl or pi-pi interactions with other residues such as Ala911, Val913, and Tyr919. nih.gov For example, a thiazolo-[2,3-b]quinazolinone derivative showed a strong binding affinity of -8.26 kcal/mol with the EGFR tyrosine kinase domain. nih.gov
DGK-α: Diacylglycerol kinase alpha (DGK-α) is another emerging target in cancer therapy. However, based on the conducted literature search, there are no specific molecular docking studies available for nih.govresearchgate.netthiazolo[4,5-H]quinazoline or its close analogs with the DGK-α protein. Further research in this area would be necessary to explore this potential interaction.
Table 5: Molecular Docking Results of Related Quinazoline Derivatives with EGFR
| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Thiazolo-[2,3-b]quinazolinone derivative | EGFR-TKD | -8.26 | Not specified | nih.gov |
| Quinazolinone derivative (5d) | PARP10 | Not specified | Ala911, Val913, Tyr917, Tyr919, Ala921, Leu926, Tyr932, Ile987 | nih.gov |
| Quinazoline- nih.govdoaj.orgugm.ac.idtriazolo[3,4-b] nih.govresearchgate.netugm.ac.idthiadiazine (6g) | EGFR TKD | -8.8 | MET769 | nih.gov |
Note: The table presents docking results for various quinazoline-based scaffolds against protein kinases to illustrate the methodology.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational flexibility of a molecule and to estimate its binding affinity to a biological target, such as a protein receptor. These simulations provide insights into the dynamic nature of the ligand-receptor interactions, which are crucial for the design of potent inhibitors.
While specific MD simulation studies on the nih.govresearchgate.netThiazolo[4,5-H]quinazoline scaffold are not extensively documented in publicly available literature, research on closely related isomers such as thiazolo-[2,3-b]quinazolinones provides valuable insights into the potential behavior of this class of compounds. For instance, in a study involving thiazolo-[2,3-b]quinazolinone derivatives targeting the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD), MD simulations were employed to validate docking results and assess the stability of the ligand-receptor complex. The binding affinity of a synthetic derivative was compared to the known inhibitor erlotinib, with binding energies calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. The results indicated that the synthetic compound exhibited a significant binding free energy. nih.gov
Table 1: Illustrative Binding Affinity Data from a Study on a Related Thiazoloquinazolinone Derivative
| Compound | Target | Binding Energy (kcal/mol) | MM-PBSA ΔGbind (kJ/mol) |
| Thiazolo-[2,3-b]quinazolinone derivative | EGFR-TKD | -8.26 ± 0.0033 | -102.975 ± 3.714 |
| Erlotinib (Reference) | EGFR-TKD | -7.54 ± 0.1411 | -130.378 ± 0.355 |
Note: The data presented is for a thiazolo-[2,3-b]quinazolinone derivative and is intended to be illustrative of the types of results obtained from such studies. nih.gov
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The evaluation of a compound's ADMET properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities early on. In silico models offer a rapid and cost-effective means of predicting these properties based on the molecular structure.
For derivatives of quinazoline-based heterocyclic systems, such as nih.govdmed.org.uanih.govtriazolo[4,3-c]quinazolines, in silico ADMET profiles are often calculated to assess their drug-likeness. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua These predictions typically evaluate compliance with established rules for oral bioavailability, such as Lipinski's Rule of Five, and predict a range of pharmacokinetic parameters.
Key ADMET parameters that are often predicted include:
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor status.
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD).
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4) and sites of metabolism.
Excretion: Prediction of renal or hepatic clearance pathways.
Toxicity: Predictions of mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and acute toxicity (e.g., LD50).
Table 2: Representative Predicted ADMET Properties for a Series of Triazoloquinazoline Derivatives
| Parameter | Predicted Value/Classification |
| Absorption | |
| Lipinski's Rule of Five | No violations |
| Human Intestinal Absorption | Good |
| Caco-2 Permeability | Moderate to High |
| Distribution | |
| Blood-Brain Barrier Penetration | Low to Moderate |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibition | Non-inhibitor |
| Toxicity | |
| AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
Note: This table presents a generalized summary of ADMET predictions for a series of nih.govdmed.org.uanih.govtriazolo[4,3-c]quinazoline derivatives and serves as an example of the data generated in such analyses. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.
For heterocyclic systems related to nih.govresearchgate.netThiazolo[4,5-H]quinazoline, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. For instance, a study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as CDK2/cyclin A inhibitors utilized these methods to build predictive models. nih.govnih.gov
In a typical QSAR study, a dataset of compounds with known biological activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. The statistical quality of the model is assessed using parameters such as the cross-validated correlation coefficient (q² or r²cv) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a model with good predictive ability. nih.govnih.govnih.gov The models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thus providing crucial guidance for structural modifications.
Table 3: Statistical Parameters from a 3D-QSAR Study on a Related Quinazoline Heterocyclic System
| Model | q² (r²cv) | r² |
| CoMFA | 0.747 | 0.970 |
| CoMSIA | 0.518 | 0.934 |
Note: The data is from a study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives and illustrates the statistical validation of QSAR models. nih.govnih.gov
Medicinal Chemistry Perspectives and Future Research Directions For 1 2 Thiazolo 4,5 H Quinazoline
Design Strategies for Enhanced Bioactivity and Selectivity
The development of potent and selective therapeutic agents based on the nih.govmdpi.comthiazolo[4,5-h]quinazoline core hinges on strategic molecular design and a deep understanding of its structure-activity relationships (SAR). While research on this specific isomer is still maturing compared to its other regioisomers like thiazolo[5,4-f]quinazolines, several key design strategies can be extrapolated and have been explored to a certain extent.
A primary strategy involves the judicious introduction of various substituents on the quinazoline (B50416) and thiazole (B1198619) rings to modulate pharmacological activity. For the broader quinazoline class of compounds, it has been demonstrated that substitutions at the C-4 and C-6 positions of the quinazoline ring can significantly influence selectivity for biological targets such as the human epidermal growth factor receptor 2 (HER2) over the epidermal growth factor receptor (EGFR). nih.gov Specifically, the nature of the aniline (B41778) moiety at C-4 and the substituents at C-6 are critical determinants of this selectivity. nih.gov This principle can be applied to the nih.govmdpi.comthiazolo[4,5-h]quinazoline system to fine-tune the bioactivity of its derivatives.
In a study exploring the synthesis of inverted thiazolo[4,5-h]quinazolin-8-one derivatives for SAR comparisons, various substitutions were made. mdpi.com For instance, the synthesis of 7-ethyl and 7-benzyl substituted 6-oxo-6,7-dihydro nih.govmdpi.comthiazolo[4,5-h]quinazoline-2-carbonitrile highlights the exploration of different groups at the N-7 position. While these specific linear thiazoloquinazolines did not show kinase inhibitory activity, they did exhibit cytotoxic effects against several tumor cell lines, indicating that the strategic placement of substituents can unlock different biological activities. nih.gov
Future design strategies should focus on a systematic exploration of the chemical space around the nih.govmdpi.comthiazolo[4,5-h]quinazoline core. This includes:
Substitution at the C-2 position of the thiazole ring: The carbonitrile group at this position has been a common starting point in several syntheses. nih.gov Its conversion to other functional groups like amidines, imidates, and amides could lead to derivatives with altered binding affinities and selectivities, a strategy that has proven successful for the thiazolo[5,4-f]quinazoline scaffold. nih.gov
Variation of substituents on the quinazoline ring: A systematic variation of substituents on the benzene (B151609) part of the quinazoline ring could be explored to enhance interactions with specific biological targets.
Stereochemical considerations: The introduction of chiral centers could lead to enantiomers with different biological activities and selectivities.
| Compound ID | Substitution Pattern | Observed Biological Activity | Reference |
| 21 | 7-Ethyl-6-oxo-6,7-dihydro nih.govmdpi.comthiazolo[4,5-h]quinazoline-2-carbonitrile | Cytotoxicity against tumor cell lines | nih.gov |
| 22 | 7-Benzyl-6-oxo-6,7-dihydro nih.govmdpi.comthiazolo[4,5-h]quinazoline-2-carbonitrile | Cytotoxicity against tumor cell lines | nih.gov |
Development ofnih.govmdpi.comThiazolo[4,5-H]quinazoline as Chemical Probes
Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. While the development of nih.govmdpi.comthiazolo[4,5-h]quinazolines specifically as chemical probes is an area ripe for exploration, the potential is evident from studies on related isomers. For example, the thiazolo[5,4-f]quinazoline derivative EHT 1610 has been utilized as a specific inhibitor of the DYRK1A kinase to elucidate its role in various biological processes. nih.gov
Given that derivatives of the nih.govmdpi.comthiazolo[4,5-h]quinazoline scaffold have demonstrated biological activity, they hold promise for development into valuable chemical probes. To achieve this, future research should focus on:
Identification of potent and selective binders: The first step is to identify compounds with high affinity and selectivity for a particular biological target.
Attachment of reporter groups: For use in assays, these selective compounds can be functionalized with reporter groups such as fluorescent tags or biotin. The synthesis of derivatives with functionalizable handles would be a key step in this direction.
Characterization in biological systems: Once developed, these probes would need to be thoroughly characterized in cellular and in vivo models to validate their utility.
The development of such probes would not only advance our understanding of the biological targets of nih.govmdpi.comthiazolo[4,5-h]quinazolines but also facilitate the discovery of new therapeutic applications.
Potential for Hybrid Molecule Design Integratingnih.govmdpi.comThiazolo[4,5-H]quinazoline Scaffold
The design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy in drug discovery to address multifactorial diseases or to overcome drug resistance. The nih.govmdpi.comthiazolo[4,5-h]quinazoline scaffold is an attractive component for such designs due to its rigid, planar structure and demonstrated biological activity.
One conceptual approach considers these molecules as hybrids of purines and oxindoles, both of which are important pharmacophores in their own right. nih.gov This inherent hybrid nature can be further exploited by covalently linking the nih.govmdpi.comthiazolo[4,5-h]quinazoline core with other known bioactive moieties. For instance, in the broader field of quinazoline chemistry, hybrid molecules have been created by fusing quinazolinones with oxadiazoles (B1248032) and benzothiazoles. researchgate.net Similarly, the synthesis of 1,2,4-triazolo-quinazolin-4(3H)-ones demonstrates the successful integration of a triazole moiety with the quinazolinone core. nih.gov
Future research in this area could involve the design and synthesis of hybrids that integrate the nih.govmdpi.comthiazolo[4,5-h]quinazoline scaffold with:
Kinase inhibitor fragments: To create dual-target or multi-target kinase inhibitors.
DNA-intercalating agents: For potential anticancer applications.
Fragments targeting proteins involved in neurodegenerative diseases: To develop novel therapies for conditions like Alzheimer's disease.
This approach has the potential to yield novel chemical entities with unique pharmacological profiles and enhanced therapeutic efficacy.
Emerging Applications and Unexplored Biological Targets fornih.govmdpi.comThiazolo[4,5-H]quinazoline
While much of the research on thiazoloquinazolines has focused on their role as kinase inhibitors for the treatment of cancer and neurodegenerative diseases, the nih.govmdpi.comthiazolo[4,5-h]quinazoline scaffold may have a broader spectrum of biological activities waiting to be uncovered. mdpi.com
The observation that some linear nih.govmdpi.comthiazolo[4,5-h]quinazolinones are not kinase inhibitors but possess cytotoxicity against various tumor cell lines suggests that their anticancer effects may be mediated by other, as-yet-unidentified biological targets. nih.govmdpi.com This opens up an exciting avenue for mechanism-of-action studies to elucidate these novel targets.
Furthermore, the quinazoline core is a well-known privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including antiviral, antibacterial, antitubercular, analgesic, and anti-inflammatory properties. mdpi.com This suggests that the nih.govmdpi.comthiazolo[4,5-h]quinazoline system could also be explored for these applications.
Emerging and unexplored areas for this scaffold include:
Antiviral agents: Screening against a panel of viruses could reveal potential antiviral leads.
Antibacterial agents: With the rise of antibiotic resistance, novel antibacterial scaffolds are urgently needed.
Modulators of G-protein coupled receptors (GPCRs): The structural features of the scaffold may allow for interaction with these important drug targets.
Inhibitors of enzymes involved in metabolic diseases: Exploring the potential of these compounds in the context of diabetes and other metabolic disorders.
A systematic biological screening of a diverse library of nih.govmdpi.comthiazolo[4,5-h]quinazoline derivatives against a wide range of biological targets is warranted to unlock the full therapeutic potential of this promising heterocyclic system.
Q & A
Q. Methodological Answer :
- Chromatographic techniques : Reverse-phase HPLC with UV detection is used to determine LogP (octanol-water partition coefficient) and aqueous solubility. For example, thiazolo[4,5-b]pyridine derivatives exhibit LogP values ranging from 1.59 to 3.17, correlating with substituent hydrophobicity .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for crystalline forms (e.g., thiazolo[2,3-b][1,3]thiazinium triiodides melt above 200°C without decomposition) .
Advanced: What experimental design considerations are critical for optimizing thiazoloquinazoline bioactivity in kinase inhibition studies?
Q. Methodological Answer :
- Targeted scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 7 or 9 to enhance binding to kinase ATP pockets. Angular thiazolo[5,4-f]quinazolines show higher DYRK1A inhibitory activity (IC₅₀ < 50 nM) compared to linear analogs due to improved steric complementarity .
- Docking simulations : Use molecular dynamics to predict interactions with Ser/Thr kinase catalytic domains (e.g., aligning with co-crystallized ATP analogs in PDB structures) .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for thiazoloquinazoline antioxidants vs. antibacterials?
Q. Methodological Answer :
- Dual-activity profiling : Separate antioxidant (e.g., DPPH radical scavenging) and antibacterial (e.g., MIC against S. aureus) assays. For instance, compound 6(c) (pyrido-thiazoloquinazoline) shows potent antibacterial activity (MIC = 12.5 µg/mL) but weak antioxidant effects, while 9(c) (benzo-thiazoloquinazoline) reverses this trend due to electron-donating substituents enhancing radical stabilization .
- Metabolic stability assays : Test hepatic microsome stability to differentiate false SAR trends caused by compound degradation .
Advanced: What challenges arise in crystallographic refinement of thiazoloquinazoline derivatives, and how are they addressed?
Q. Methodological Answer :
- Disorder modeling : Use SHELXL for partial occupancy refinement when heterocyclic rings exhibit conformational flexibility (e.g., thiazolo[4,5-h]quinazoline sulfone derivatives with twinned crystals) .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak diffraction patterns caused by heavy atoms (e.g., iodine in triiodide salts) .
Basic: What spectroscopic techniques are essential for confirming thiazoloquinazoline structural integrity?
Q. Methodological Answer :
- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and quaternary carbons (δ 150–160 ppm) to distinguish fused ring systems. For example, thiazolo[2,3-b]quinazolines show distinct coupling patterns for H-3 and H-4 protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ with < 3 ppm error) and fragmentation pathways (e.g., loss of S-methyl groups) .
Advanced: How do bioisosteric replacements (e.g., thienopyrimidines) affect the pharmacological profile of thiazoloquinazolines?
Q. Methodological Answer :
- Comparative SAR studies : Replace the thiazole ring with thiophene (thienopyrimidines) to modulate lipophilicity. For instance, thieno[2,3-d]pyrimidines exhibit reduced antiretroviral activity compared to thiazolo[5,4-d]pyrimidines due to altered π-stacking interactions with viral integrase .
- ADME profiling : Assess bioavailability shifts; thieno analogs often show higher metabolic clearance in CYP3A4 assays .
Advanced: What strategies mitigate synthetic byproducts in multicomponent thiazoloquinazoline reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
